molecular formula C22H19N3O2S B2389527 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 893955-37-8

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide

Cat. No. B2389527
CAS RN: 893955-37-8
M. Wt: 389.47
InChI Key: WDSCBGGSKRWJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C22H23N3OS . It is a complex organic molecule that contains several functional groups, including a carboxamide, a pyrazole, a thiophene, and a benzofuran .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several cyclic structures and a variety of functional groups. The presence of the pyrazole, thiophene, and benzofuran rings contribute to the compound’s rigidity and shape, while the carboxamide group may participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carboxamide group could potentially undergo hydrolysis, while the pyrazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the carboxamide group could enhance its solubility in polar solvents, while the aromatic rings might contribute to its stability .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study focused on the design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) studies of novel compounds, including analogs with structures related to the specified chemical, showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized to explore their potential as antibacterial agents, indicating the interest in developing new therapeutic options based on such molecular frameworks (Palkar et al., 2017).

Antimicrobial Screening

Another study synthesized innovative derivatives featuring benzofuran moieties for in-vitro antibacterial activity testing against pathogenic microorganisms. This research aimed at identifying new antibacterial agents, showcasing the application of such compounds in combating bacterial infections (Idrees et al., 2019).

Novel Syntheses and Biological Evaluation

Research into the synthesis of pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties demonstrated moderate inhibitors of tumor cell lines. This study underscores the potential use of these compounds in anticancer research, highlighting their utility in developing new cancer therapies (Popsavin et al., 2002).

Molecular Interaction Studies

Investigations into the molecular interactions of compounds structurally related to the queried chemical with specific receptors have been conducted. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was studied for its binding interaction with the CB1 cannabinoid receptor, providing insights into the structural requirements for receptor binding and activity. Such studies are crucial for drug development and understanding the molecular basis of drug-receptor interactions (Shim et al., 2002).

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-13-7-8-18(14(2)9-13)25-21(16-11-28-12-17(16)24-25)23-22(26)20-10-15-5-3-4-6-19(15)27-20/h3-10H,11-12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSCBGGSKRWJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.